2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921565-17-5
VCID: VC4917825
InChI: InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-21-19(13-17)26(14-16(2)3)23(28)24(4,5)15-30-21/h7-13,16H,6,14-15H2,1-5H3,(H,25,27)
SMILES: CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Molecular Formula: C24H30N2O4
Molecular Weight: 410.514

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

CAS No.: 921565-17-5

VCID: VC4917825

Molecular Formula: C24H30N2O4

Molecular Weight: 410.514

* For research use only. Not for human or veterinary use.

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide - 921565-17-5

Description

Synthesis Pathways

Synthesizing such a compound typically involves:

  • Cyclization Reactions: Formation of the oxazepine ring through condensation or cycloaddition reactions.

  • Functionalization: Introduction of the ethoxy group and other substituents via alkylation or acylation.

  • Purification: Techniques like recrystallization or chromatography to isolate the pure product.

3.1. Pharmaceutical Significance

The structural elements suggest possible bioactivities:

  • Anti-inflammatory properties: Benzamide derivatives are often explored as anti-inflammatory agents.

  • CNS Activity: Oxazepine-containing compounds have been studied for anxiolytic or antipsychotic effects.

3.2. Drug Design

The compound's lipophilic and polar features may enhance its drug-likeness (e.g., oral bioavailability). Computational tools like SwissADME could predict pharmacokinetics and toxicity profiles.

Analytical Characterization

To confirm its structure and purity:

  • NMR Spectroscopy (1H and 13C): Identification of chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detection of characteristic bonds (e.g., C=O stretch for the ketone group).

  • X-ray Crystallography: Structural elucidation at the atomic level.

5.1. Biological Evaluation

Experimental studies could assess:

  • Antitumor activity against cancer cell lines.

  • Enzyme inhibition assays for therapeutic targets.

5.2. Derivatization

Exploration of analogs by modifying substituents on the oxazepine ring or benzamide moiety to optimize biological activity.

CAS No. 921565-17-5
Product Name 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Molecular Formula C24H30N2O4
Molecular Weight 410.514
IUPAC Name N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxybenzamide
Standard InChI InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-21-19(13-17)26(14-16(2)3)23(28)24(4,5)15-30-21/h7-13,16H,6,14-15H2,1-5H3,(H,25,27)
Standard InChIKey SKTLIYAAGPVAKN-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Solubility not available
PubChem Compound 40887632
Last Modified Aug 17 2023

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